1-(2-Methoxyethoxy)-4-nitrobenzene
Overview
Description
1-(2-Methoxyethoxy)-4-nitrobenzene is an organic compound. However, there is limited information available about this specific compound. It’s important to note that the compound may have similarities with 1-Ethoxy-2-(2-methoxyethoxy)ethane1, which is a colorless liquid with a slight ether-like odor1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene. However, a related compound, 1-aryl-2-aminoalkanol derivatives, can be synthesized from the corresponding amides or nitriles2.Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyethoxy)-4-nitrobenzene is not readily available. However, a related compound, 1-Ethoxy-2-(2-methoxyethoxy)ethane, has a molecular formula of C7H16O31.Chemical Reactions Analysis
Specific chemical reactions involving 1-(2-Methoxyethoxy)-4-nitrobenzene are not readily available. However, a related compound, Diglyme, is known to be resistant to strong bases and is often used as a solvent for reactions of alkali metal reagents3.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methoxyethoxy)-4-nitrobenzene are not readily available. However, a related compound, 1-Ethoxy-2-(2-methoxyethoxy)ethane, has an average mass of 148.200 Da1.Scientific Research Applications
Biomedical Applications
- Scientific Field : Biomedical Engineering
- Application Summary : Polyphosphazenes, including those synthesized with 2-(2-methoxyethoxy) ethanol, are gaining attention in the biomedical industry due to their unique characteristics of being easily degradable . They have potential applications in drug delivery .
- Methods of Application : The synthesis of poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP) is carried out in two steps. First, polydichlorophosphazenes (PDCP) are synthesized from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring opening polymerization. In the second step, PDCP chlorines are substituted by 2 (2-methoxyethoxyethoxy) moiety .
- Results or Outcomes : The structure of synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR). Molecular weight, molar mass distribution, and polydispersity index are determined by Gel Permeation Chromatography (GPC) .
Polymerization
- Scientific Field : Polymer Science
- Application Summary : The compound is used in the synthesis of functional block-copolymers, specifically polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) .
- Methods of Application : The polymerization reactions were performed by three different mechanisms for the controlled polymerization—sequential anionic polymerization, atomic transfer radical polymerization, and the combination of those two methods .
- Results or Outcomes : Block-copolymers of the desired composition were obtained but with the number average molecular weight (Mn) significantly lower than desired (up to 30). The polymerization of the block-copolymers of the higher Mn was unsuccessful .
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : The synthesized polyphosphazene has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .
- Methods of Application : The antibacterial activity of the synthesized polyphosphazene is evaluated in vitro .
- Results or Outcomes : The synthesized polyphosphazene showed promising results against methicillin-resistant Staphylococcus aureus .
Temperature-Sensitive Polymers
- Scientific Field : Polymer Science
- Application Summary : The compound is used in the synthesis of temperature-sensitive polymers, which can be utilized for the construction of novel membranes . These membranes could change their permeability as a response to temperature changes .
- Methods of Application : The synthesis of the functional block-copolymer polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) was tested . The target was to prepare the polymer of the number average molecular weight (Mn) of approximately 120 that would contain 20–40% of poly(2-(methoxyethoxy)ethyl methacrylate) by mass and in which the polymer phases would be separated .
- Results or Outcomes : The polymerization of the block-copolymers of the higher Mn was unsuccessful, and the possible mechanisms for the unwanted side reactions are discussed .
Hydrolytic Degradation
- Scientific Field : Polymer Science
- Application Summary : The synthesized polyphosphazene undergoes hydrolytic degradation at 37 °C in phosphate-buffered saline (PBS) with neutral, basic, and acidic media .
- Methods of Application : The hydrolytic degradation of the synthesized polyphosphazene is carried out in vitro .
- Results or Outcomes : The experimental data are demonstrated by statistical and graphical methods. The values of the coefficient of determination (R2) were found to be 0.9987, 0.9856, and 0.9359, respectively .
Synthesis of Functional Polymers
- Scientific Field : Polymer Science
- Application Summary : The compound is used in the synthesis of functional polymers, which can be utilized for the construction of novel membranes . These membranes could change their permeability as a response to temperature changes .
- Methods of Application : The synthesis of the functional block-copolymer polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) was tested . The target was to prepare the polymer of the number average molecular weight (Mn) of approximately 120 that would contain 20–40% of poly(2-(methoxyethoxy)ethyl methacrylate) by mass and in which the polymer phases would be separated .
- Results or Outcomes : The polymerization of the block-copolymers of the higher Mn was unsuccessful, and the possible mechanisms for the unwanted side reactions are discussed .
Safety And Hazards
The safety and hazards of 1-(2-Methoxyethoxy)-4-nitrobenzene are not readily available. However, a related compound, (2-Methoxyethoxy)ethanol, is considered hazardous by the 2012 OSHA Hazard Communication Standard4. It is combustible, suspected of damaging the unborn child, toxic in contact with skin, and causes serious eye irritation4.
Future Directions
The future directions for 1-(2-Methoxyethoxy)-4-nitrobenzene are not readily available. However, fluorescent chemosensors, which include compounds with similar structures, have been widely applied in many diverse fields such as biology, physiology, pharmacology, and environmental sciences56. The application of chemosensors in various established and emerging biotechnologies is very bright56.
Please note that the information provided is based on the closest available compounds and may not fully represent the exact properties of 1-(2-Methoxyethoxy)-4-nitrobenzene. For more accurate information, further research and laboratory analysis would be required.
properties
IUPAC Name |
1-(2-methoxyethoxy)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSIAIRQIAPAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338235 | |
Record name | 1-(2-Methoxyethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethoxy)-4-nitrobenzene | |
CAS RN |
22483-40-5 | |
Record name | 1-(2-Methoxyethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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